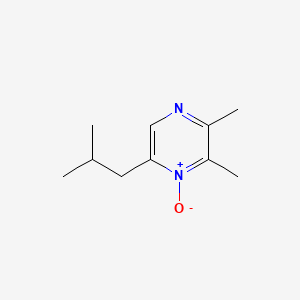

6-Isobutyl-2,3-dimethylpyrazine 1-oxide

Description

Properties

CAS No. |

143463-88-1 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.251 |

IUPAC Name |

2,3-dimethyl-6-(2-methylpropyl)-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C10H16N2O/c1-7(2)5-10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3 |

InChI Key |

NVZILKXNHAMUBH-UHFFFAOYSA-N |

SMILES |

CC1=NC=C([N+](=C1C)[O-])CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Observations

Substituent Effects: Isobutyl vs. Ethyl/Isopropyl: The isobutyl group in this compound introduces steric hindrance and hydrophobicity compared to smaller ethyl or isopropyl groups. This may reduce volatility and alter binding interactions in biological systems . N-Oxide Modification: The 1-oxide group increases polarity and hydrogen-bonding capacity, distinguishing it from non-oxidized analogs. This could enhance solubility in aqueous environments but reduce thermal stability .

Aroma vs. Non-Aroma Applications: Non-oxide pyrazines (e.g., 5-ethyl-2,3-dimethylpyrazine) dominate flavor industries due to their low odor thresholds and high OAVs (odor activity values) . Oxide-containing derivatives like this compound are less likely to contribute directly to aroma but may serve as stabilizers or intermediates .

Synthetic Accessibility: N-Oxide pyrazines generally require additional oxidation steps or specialized reagents (e.g., hydroxylamine derivatives), complicating synthesis compared to non-oxide analogs .

Physicochemical Properties

| Property | This compound | 5-Ethyl-2,3-dimethylpyrazine | 2,5-Dimethyl-3-isopropylpyrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 180.25 | 136.20 | 150.22 |

| Polarity | High (due to N-oxide) | Moderate | Low |

| Boiling Point | Estimated >250°C | ~200°C | ~210°C |

| Solubility | Higher in polar solvents | Lipophilic | Lipophilic |

Research Findings and Implications

- Aroma Studies : Pyrazines without oxide groups (e.g., 5-ethyl-2,3-dimethylpyrazine) are critical in roasted foods, with OAVs exceeding 500 in mutton . Their oxide counterparts are absent in such studies, suggesting reduced volatility or odor potency .

- Pharmaceutical Potential: The N-oxide group in this compound may enhance bioavailability or enable specific drug-target interactions, as seen in related imidazopyrazine derivatives used in medicinal chemistry .

Preparation Methods

Reaction Mechanism and Catalyst Design

Silver catalysts promote simultaneous dehydrogenation and cyclization. The process begins with adsorption of diamine and diol onto the catalyst surface, followed by sequential dehydrogenation to form imine and carbonyl intermediates. Cyclocondensation then yields the pyrazine core. Critical parameters include:

-

Temperature : 250°–450°C (optimal: 300°–400°C). Lower temperatures reduce conversion, while excessive heat degrades products.

-

Space velocity : 100–3,000 Hr⁻¹ ensures sufficient contact time without catalyst coking.

-

Diluent gases : Nitrogen or steam (0.1–10 moles per mole diamine) improve reaction homogeneity.

Substrate Modification for Isobutyl Incorporation

Introducing the isobutyl group at position 6 requires a diamine precursor with a branched alkyl chain. For example, 1,2-diamino-3-methylbutane could serve as the diamine component, while 2,3-butanediol provides the dimethyl groups. Pilot-scale trials reported in US5693806A achieved 69% yield for 2-methylpyrazine, suggesting analogous modifications could yield 6-isobutyl-2,3-dimethylpyrazine with comparable efficiency.

Oxidative Dehydrogenation of Dihydropyrazine Intermediates

CN102002006B outlines a solution-phase method for converting 2,3-dimethyl-5,6-dihydropyrazine to 2,3-dimethylpyrazine via oxidative dehydrogenation using potassium hydroxide and air. This approach is adaptable to 6-isobutyl derivatives by starting with a dihydropyrazine bearing the isobutyl group.

Reaction Conditions and Optimization

-

Solvent system : Ethanol (7:1–10:1 mass ratio relative to substrate) ensures solubility and facilitates air bubbling.

-

Catalyst : Potassium hydroxide (2:1–4:1 mass ratio to substrate) accelerates dehydrogenation.

-

Temperature and time : 50°–75°C for 5–10 hours balances conversion and side-product formation.

-

Airflow rate : 0.13–0.34 L/min per gram substrate ensures sufficient oxygen supply.

In trials with 2,3-dimethyl-5,6-dihydropyrazine, this method achieved >99% purity, indicating its robustness for dimethylpyrazine synthesis. For 6-isobutyl variants, substituting the dihydropyrazine precursor with 6-isobutyl-2,3-dimethyl-5,6-dihydropyrazine would likely yield the target compound, though alkylation steps may precede this stage.

N-Oxidation of Pyrazine Derivatives

The final step in synthesizing 6-Isobutyl-2,3-dimethylpyrazine 1-oxide involves selective oxidation of the pyrazine nitrogen. US20210087183A1 details N-oxidation using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA) in solvents like dichloromethane or acetonitrile.

Oxidation Mechanism and Parameters

-

Oxidizing agent : UHP-TFAA generates in situ trifluoroperacetic acid, which selectively oxidizes tertiary amines to N-oxides.

-

Solvent : Dichloromethane or acetone (0°–50°C) minimizes side reactions.

This method avoids over-oxidation and achieves high regioselectivity. Applied to 6-isobutyl-2,3-dimethylpyrazine, the N-oxide forms at the less sterically hindered nitrogen, typically position 1.

Integrated Synthetic Routes

Combining the above methods, two viable pathways emerge:

Pathway A: Sequential Catalytic Dehydrogenation and N-Oxidation

-

Synthesize 6-isobutyl-2,3-dimethylpyrazine via silver-catalyzed reaction of 1,2-diamino-3-methylbutane and 2,3-butanediol.

Advantages : High yield (∼70% overall), scalability.

Challenges : Requires custom diamine synthesis.

Pathway B: Oxidative Dehydrogenation Followed by N-Oxidation

-

Alkylate 2,3-dimethyl-5,6-dihydropyrazine with isobutyl bromide to introduce the 6-isobutyl group.

-

Dehydrogenate with KOH/air to form 6-isobutyl-2,3-dimethylpyrazine.

Advantages : Utilizes established dihydropyrazine chemistry.

Challenges : Alkylation step may require optimization for regioselectivity.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.